OVA (257-264), scrambled, also known as FILKSINE, is a synthetic peptide derived from ovalbumin, specifically representing the amino acid sequence 257 to 264. This peptide is significant in immunological research as it serves as a control in studies involving the original OVA (257-264) peptide, which is recognized by T cells. The scrambled version lacks the specific immunogenic properties of the native sequence, making it useful for comparative studies in T cell activation and epitope specificity assessments. The original sequence is often referred to as SIINFEKL and is associated with major histocompatibility complex class I (H-2Kb) presentation in mice, facilitating T cell responses .
This peptide falls under the category of synthetic peptides used in immunology. It is classified as a class I major histocompatibility complex-restricted peptide epitope, specifically designed for studies involving T cell responses and immune system activation.
The synthesis of OVA (257-264), scrambled involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain anchored to a solid support.
The scrambled version ensures that the specific sequence does not elicit an immune response while still allowing researchers to study the effects of peptide presentation without confounding results from specific T cell activation.
The molecular structure of OVA (257-264), scrambled can be represented by its chemical formula and molecular weight. The structure consists of an octameric sequence that can adopt various conformations depending on environmental conditions.
The specific sequence of FILKSINE does not correspond to any known immunogenic properties, providing a baseline for comparison against the native SIINFEKL sequence. Its structural characteristics are critical for understanding how peptides interact with major histocompatibility complex molecules .
The primary chemical reactions involving OVA (257-264), scrambled relate to its interaction with immune cells and major histocompatibility complex molecules. When presented on the surface of antigen-presenting cells, it does not activate T cells due to its scrambled nature.
In experimental setups, this peptide can be used to assess the specificity of T cell responses by comparing reactions with both the scrambled and native forms of the peptide. This allows researchers to determine the effectiveness of various immunotherapeutic approaches .
The mechanism by which OVA (257-264), scrambled operates involves its role as a negative control in experiments assessing T cell activation. Unlike its native counterpart, which binds effectively to major histocompatibility complex class I molecules and stimulates CD8+ T cell responses, the scrambled version does not elicit such responses due to its altered structure.
Studies have shown that while SIINFEKL promotes strong immune activation through T cell receptor engagement, FILKSINE serves as a control that helps delineate specific immune responses attributed solely to the native peptide .
The chemical stability of OVA (257-264), scrambled allows it to be utilized in various experimental conditions without significant degradation. Its purity level (>95%) ensures reliable results in immunological assays.
OVA (257-264), scrambled has several applications in scientific research:
This versatility makes OVA (257-264), scrambled an essential tool in immunological research, particularly in understanding T cell dynamics and developing novel therapeutic strategies.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1